1,2-O-Isopropylidene-alpha-D-glucofuranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

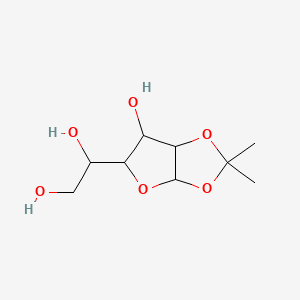

1,2-O-Isopropylidene-alpha-D-glucofuranose, also known as Monoacetone glucose, is an organic compound with the molecular formula C9H16O6 . It is a reagent used for chemical synthesis .

Synthesis Analysis

1,2-O-Isopropylidene-alpha-D-glucofuranose can be synthesized at high concentration by esterifying it with palmitic acid at 40°C using immobilized lipase from Candida antarctica .Molecular Structure Analysis

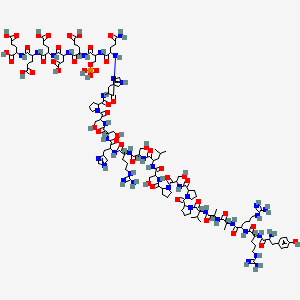

The molecular structure of 1,2-O-Isopropylidene-alpha-D-glucofuranose can be represented by the SMILES stringCC1(C)O[C@H]2OC@HCO)C@H[C@H]2O1 . Chemical Reactions Analysis

1,2-O-Isopropylidene-alpha-D-glucofuranose can be used to create racemically pure alkane- and arenesulfinyl chlorides with a tertiary amine . Oxidation and reduction can lead to an allofuranose derivative .Physical And Chemical Properties Analysis

1,2-O-Isopropylidene-alpha-D-glucofuranose is a solid substance . It has a melting point of 156.0 to 162.0 °C . Its specific rotation is -11.0 to -13.0 deg (C=1, H2O) . It is soluble in water (50 mg/ml) .科学的研究の応用

Hydrolysis Studies : Dekker and Hashizume (1958) discovered that mild acid hydrolysis of 1,2-O-isopropylidene-5,6-anhydro-alpha-D-glucofuranose yields d-glucose and a new anhydro sugar, 2,5-anhydro-l-idose (Dekker & Hashizume, 1958).

Precursor for Amphiphiles : Vanbaelinghem et al. (1998) synthesized 1,2-O-isopropylidene-3,5-O-propylidene-alpha-D-glucofuranose, which was used as a precursor for thermotropic and lyotropic liquid-crystalline amphiphiles (Vanbaelinghem et al., 1998).

Affinity Reagents for Glucose Transport : Ramjeesingh and Kahlenberg (1977) prepared derivatives from 1,2-O-isopropylidene-alpha-D-glucofuranose for potential use as affinity and photoaffinity reagents for studying glucose transport in human erythrocytes (Ramjeesingh & Kahlenberg, 1977).

Catecholoxidase-Like Reactions : Gottschaldt et al. (2004) synthesized binuclear copper(II) complexes from 1,2-O-isopropylidene-alpha-D-glucofuranose derivatives, which showed different catalytic properties in catecholoxidase-like reactions (Gottschaldt et al., 2004).

Hydrogenolysis of Carbohydrates : Gorin and Perlin (1958) investigated the hydrogenolysis of 1,2-O-isopropylidene-D-glucofuranose, finding various products including hexanediols and hexanetetrols (Gorin & Perlin, 1958).

Chlorodeoxyhexofuranoid Derivatives : Parolis (1983) explored the synthesis of chlorodeoxyhexofuranoid derivatives from 1,2-O-isopropylidene-alpha-D-glucofuranose (Parolis, 1983).

Organotin Derivatives : Patel et al. (1987) studied the synthesis of organotin derivatives from 1,2: 5,6-Di-O-isopropylidene-alpha-D-glucofuranose (Patel, Poller, & Rathbone, 1987).

作用機序

The 1,2-O-Isopropylidene-alpha-D-glucofuranose can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers . It can also be used to create a vinyl ether-based chiral carbohydrate synthon by reacting with acetylene using superbase catalytic systems .

将来の方向性

特性

IUPAC Name |

1-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGCXQKYCBBHAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-O-Isopropylidene-D-glucofuranose | |

CAS RN |

18549-40-1 |

Source

|

| Record name | 1,2-O-Isopropylidene-D-glucofuranose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]- (9CI)](/img/no-structure.png)

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)